molecular formula C10H14O2 B11956408 3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol CAS No. 51020-94-1

3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol

Cat. No.: B11956408
CAS No.: 51020-94-1
M. Wt: 166.22 g/mol
InChI Key: HZGOREPCCSVKGA-UHFFFAOYSA-N
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Description

3,4-Epoxytricyclo(5.2.1.0²,⁶)-decanol is a highly functionalized tricyclic compound characterized by a rigid bicyclic framework fused with a norbornane-like structure. The molecule features an epoxy group bridging carbons 3 and 4, along with a hydroxyl group at an unspecified position on the decane backbone. This combination of strained epoxide and alcohol functionalities imparts unique reactivity, making it a candidate for applications in polymer chemistry, medicinal intermediates, or asymmetric catalysis. While direct data on this compound is sparse in the provided evidence, its structural analogs (e.g., tricyclo[5.2.1.0²,⁶]decane derivatives) suggest high thermal stability and stereochemical complexity due to the fused ring system .

Properties

IUPAC Name

4-oxatetracyclo[6.2.1.02,7.03,5]undecan-10-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-7-2-4-1-6(7)9-5(4)3-8-10(9)12-8/h4-11H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGOREPCCSVKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C3C2CC4C3O4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404013
Record name 2,5-Methano-2H-indeno[1,2-b]oxirenol, octahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51020-94-1
Record name 2,5-Methano-2H-indeno[1,2-b]oxirenol, octahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol typically involves the epoxidation of tricyclo(5.2.1.0 2,6)-decanol. Common reagents for this process include peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure the selective formation of the epoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol undergoes various chemical reactions, including:

    Oxidation: The epoxy group can be further oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction reactions can open the epoxy ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxy carbon, resulting in the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.

    Industry: Utilized in the production of high-performance materials, coatings, and adhesives due to its robust chemical properties.

Mechanism of Action

The mechanism of action of 3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol involves its ability to undergo ring-opening reactions, which can interact with various molecular targets. The epoxy group is highly reactive, allowing it to form covalent bonds with nucleophiles, thereby modifying the structure and function of target molecules. This reactivity is crucial in both synthetic applications and biological interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3,4-Epoxytricyclo(5.2.1.0²,⁶)-decanol and its analogs:

Compound Name Functional Groups Substituent Positions Molecular Framework Key Properties/Applications
3,4-Epoxytricyclo(5.2.1.0²,⁶)-decanol Epoxide, hydroxyl 3,4 (epoxide) Tricyclo[5.2.1.0²,⁶]decane High ring-strain reactivity; potential for ring-opening polymerization
4-Hydroxymethyltricyclo(5.2.1.0²,⁶)-Decane Hydroxymethyl (-CH₂OH) 4 Tricyclo[5.2.1.0²,⁶]decane Intermediate for fine chemicals; lower reactivity due to absence of epoxide
8-Tricyclo[5.2.1.0²,⁶]decanol Hydroxyl (-OH) 8 Tricyclo[5.2.1.0²,⁶]decane Steric hindrance at position 8; possible use in chiral synthons
8-Vinyloxytricyclo[5.2.1.0²,⁶]decane Vinyloxy (-O-CH₂CH₂) 8 Tricyclo[5.2.1.0²,⁶]decane Polymerizable vinyl group; applications in resin modifications

Key Insights:

Functional Group Influence: The epoxide in 3,4-Epoxytricyclo...decanol introduces significant ring strain, enabling reactions like nucleophilic ring-opening or acid-catalyzed rearrangements. This contrasts with the hydroxymethyl or hydroxyl groups in analogs, which exhibit milder polarity and reactivity . 8-Vinyloxytricyclo...decane’s vinyloxy group allows for radical or cationic polymerization, whereas the hydroxyl group in 8-Tricyclo...decanol favors hydrogen bonding or esterification .

Stereochemical Considerations :

  • Substituent position (e.g., 3,4 vs. 8) dramatically alters steric environments. The 3,4-epoxide’s proximity to the bridgehead may restrict accessibility compared to the more exposed 8-position substituents in other analogs .

Thermal and Chemical Stability: Tricyclo[5.2.1.0²,⁶]decane derivatives generally exhibit high thermal stability due to their rigid frameworks. However, the epoxide in 3,4-Epoxytricyclo...decanol may reduce thermal stability compared to saturated analogs like 4-Hydroxymethyltricyclo...Decane .

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